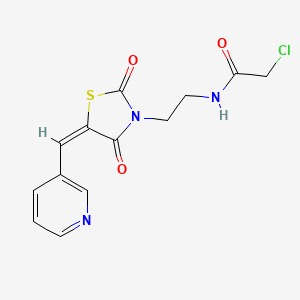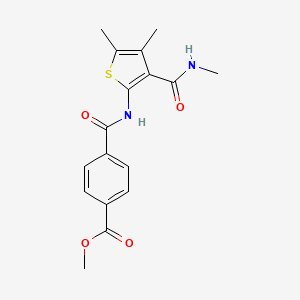
Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate is a complex organic compound with a unique structure that includes a thiophene ring, a benzoate ester, and a methylcarbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the methylcarbamoyl group and the benzoate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a biochemical assay or its activity as a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate include other thiophene derivatives and benzoate esters. Examples include:
- Methyl 4-((4,5-dimethyl-3-(ethylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate
- Ethyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
methyl 4-[[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-9-10(2)24-16(13(9)15(21)18-3)19-14(20)11-5-7-12(8-6-11)17(22)23-4/h5-8H,1-4H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOLSHBLOJTHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclopentyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2883407.png)
![3-methyl-N-(2-oxothiolan-3-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2883408.png)
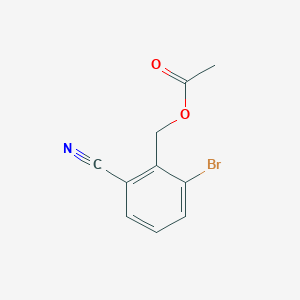
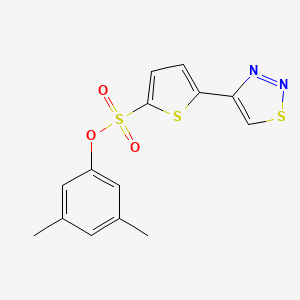
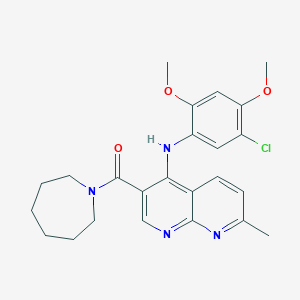
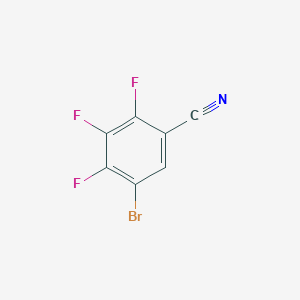
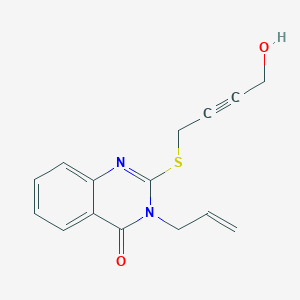
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2883415.png)

![N-(2-(furan-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2883417.png)
![ethyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2883419.png)
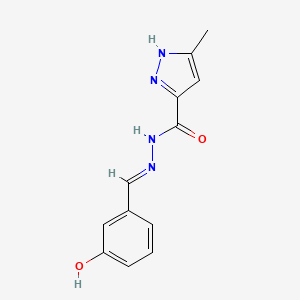
![N'-[(1Z)-(2-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2883428.png)
